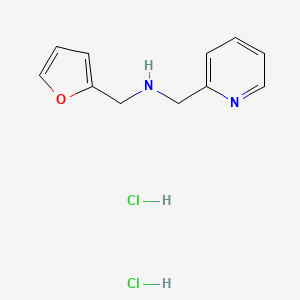
N-(2-Furylmethyl)-N-(pyridin-2-ylmethyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Furylmethyl)-N-(pyridin-2-ylmethyl)amine dihydrochloride, commonly known as FMA, is an organic compound that has gained significant attention in the field of scientific research. FMA is a heterocyclic compound that contains both a pyridine and furan ring, making it a unique compound with diverse applications.
Scientific Research Applications
Enantioselective Syntheses
- Application : Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, achieved by treating corresponding amines with s-BuLi/(−)-sparteine, are facilitated by derivatives including 2-thienyl and 3-furyl analogs, highlighting the use of N-(2-furylmethyl)-N-(pyridin-2-ylmethyl)amine dihydrochloride in asymmetric synthesis processes (Wu, Lee, & Beak, 1996).
Coordination Polymers
- Application : N-(pyridin-2-ylmethyl)pyridin-3-amine, a structurally related ligand, is used in forming helical silver(I) coordination polymers, indicating the potential for this compound in constructing similar intricate molecular structures (Zhang et al., 2013).
Heterocyclic Compound Synthesis
- Application : The compound plays a role in the synthesis of new heterocyclic compounds, such as N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, showcasing its utility in developing novel molecular frameworks (El-Deeb, Ryu, & Lee, 2008).
Gold-Catalyzed Cycloaddition
- Application : Utilized in gold-catalyzed formal [3 + 2]-dipolar cycloaddition reactions, contributing to the synthesis of imidazo-fused heteroaromatics, thereby demonstrating its applicability in complex organic synthesis (Garzón & Davies, 2014).
Biological Activity
- Application : While not directly involving this compound, related compounds are evaluated for various biological activities, including anti-cancer and anti-Alzheimer properties. This suggests potential research avenues exploring the biological implications of this compound (Attaby et al., 2014).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11;;/h1-7,12H,8-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRSJNDWGCMREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=CO2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2862835.png)

![3-(3-Methoxyphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2862839.png)
![2-({2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}methyl)-4-methoxy-3,5-dimethylpyridine](/img/structure/B2862840.png)

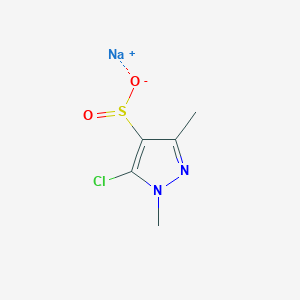
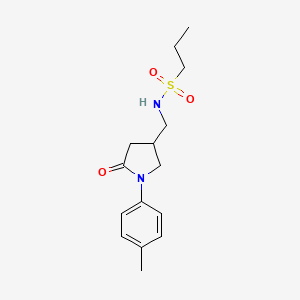
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2862846.png)
![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862847.png)
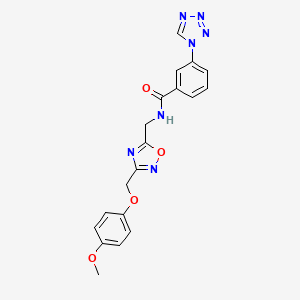

![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2862851.png)
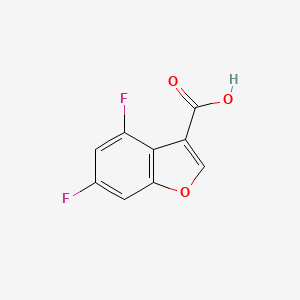
![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2862855.png)